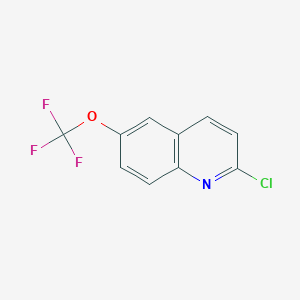

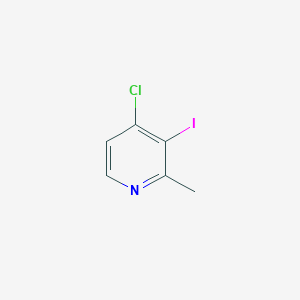

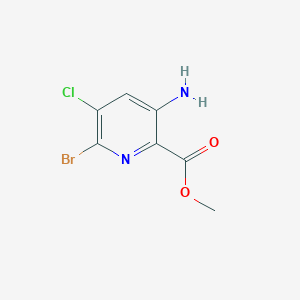

![molecular formula C10H7NO4S B1428672 Methyl 4-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-87-2](/img/structure/B1428672.png)

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate

Descripción general

Descripción

“Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is a derivative of benzo[b]thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” can be analyzed using various techniques. For example, X-ray crystallography can be used to determine the three-dimensional arrangement of atoms in the molecule . In addition, Infrared (IR) spectroscopy can be used to identify functional groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” can be complex and varied. For example, it can undergo fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Physical And Chemical Properties Analysis

“Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” has a molecular weight of 237.23 . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined using various experimental techniques.Aplicaciones Científicas De Investigación

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Benzo[b]thiophene-diaryl urea derivatives have been designed and synthesized for potential use as anticancer agents . These compounds have shown promising antiproliferative activities against HT-29 and A549 cancer cell lines .

- Methods of Application : A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives. The in vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .

- Results or Outcomes : Three compounds exhibited antiproliferative activities on both cell lines comparable to that of the positive reference drug sorafenib. Notably, one compound demonstrated the highest activity with IC50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively .

Material Science and Industrial Chemistry

- Scientific Field : Material Science and Industrial Chemistry

- Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications are advancements in the fields of industrial chemistry and material science, particularly in the development of organic semiconductors, OFETs, and OLEDs .

Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : 3-Aminobenzo[b]thiophene scaffolds have been used in the preparation of kinase inhibitors . These inhibitors have shown promise in fragment-based drug discovery and in hit identification or lead development .

- Methods of Application : Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .

- Results or Outcomes : The synthesized compounds have shown great promise in fragment-based drug discovery and in hit identification or lead development .

Nonsteroidal Anti-Inflammatory Drug

- Scientific Field : Pharmacology

- Summary of Application : Suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Suprofen has been used as a nonsteroidal anti-inflammatory drug .

Inhibitors of Kinase Targets

- Scientific Field : Medicinal Chemistry

- Summary of Application : Scaffolds based upon 2- or 3-aminobenzo[b]thiophenes have shown great promise in fragment-based drug discovery and in hit identification or lead development, including approaches towards antimitotic agents and in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases and MAPK-2 kinase .

- Methods of Application : A number of 3-aminothieno[2,3-b]pyridine-2-carboxamide hits were identified from high throughput screening (HTS) as inhibitors of LIMK1, leading to the development of tricyclic derivatives .

- Results or Outcomes : The synthesized compounds have shown great promise in fragment-based drug discovery and in hit identification or lead development .

Preparation of Benzo[b]thiophene-2-carboxylate Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : The condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions gives methyl 5-nitrobenzo[b]thiophene-2-carboxylate in high yield .

- Methods of Application : To a stirred solution of 2-chloro-5-nitrobenzaldehyde in ethanol, were added ethyl 2-mercaptoacetate and K2CO3 .

- Results or Outcomes : The reaction resulted in the formation of methyl 5-nitrobenzo[b]thiophene-2-carboxylate .

Direcciones Futuras

The future directions for “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” could involve further exploration of its potential biological activities and applications. For example, it could be investigated for its potential anticancer properties . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.

Propiedades

IUPAC Name |

methyl 4-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEKXWDIHCBEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731585 | |

| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate | |

CAS RN |

34084-87-2 | |

| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

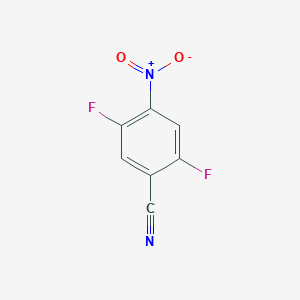

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)